
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea, also known as BDMU, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BDMU belongs to the class of urea derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is not fully understood. However, it has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea inhibits the activity of protein kinase CK2 by binding to its catalytic subunit. This inhibition of CK2 activity leads to the activation of the tumor suppressor protein p53, which induces apoptosis in cancer cells. N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has also been shown to inhibit the replication of various viruses by interfering with the viral RNA polymerase activity.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of protein kinase CK2. N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has also been shown to inhibit the replication of various viruses by interfering with the viral RNA polymerase activity. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to exhibit neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to exhibit antitumor, antiviral, and antibacterial properties, which makes it a potential candidate for the development of new drugs. However, N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea also has some limitations. It has been found to be toxic to some normal cells, which limits its potential therapeutic applications. Additionally, the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea. One potential direction is the optimization of its therapeutic potential by identifying its molecular targets and developing more potent derivatives. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new methods for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea and its derivatives could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid to form the intermediate, 2-(1,3-benzodioxol-5-ylmethyl)-1,2-dimethyl-1H-benzimidazole-5-carboxylic acid. This intermediate is then converted to N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea by reacting it with N,N'-dimethylcarbodiimide and N-hydroxysuccinimide in the presence of a base.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to exhibit potential therapeutic applications in various scientific research studies. It has been found to possess antitumor, antiviral, and antibacterial properties. N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has also been shown to inhibit the activity of protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to exhibit neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11-20-14-8-13(4-5-15(14)22(11)2)21-18(23)19-9-12-3-6-16-17(7-12)25-10-24-16/h3-8H,9-10H2,1-2H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYRPUJVOFMNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)
![1-(3-fluorobenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5207206.png)
![2-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207211.png)
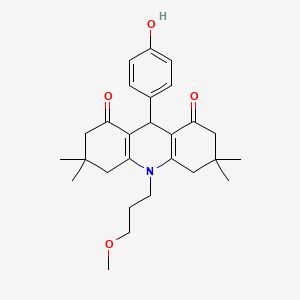

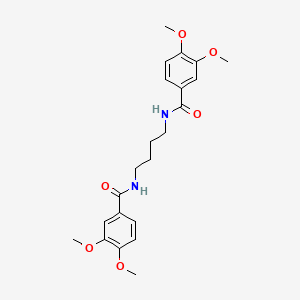
![1-ethyl-4-{3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5207246.png)
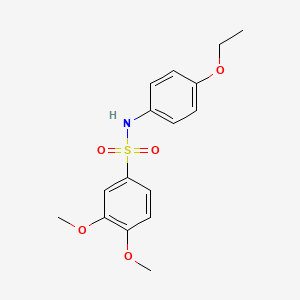
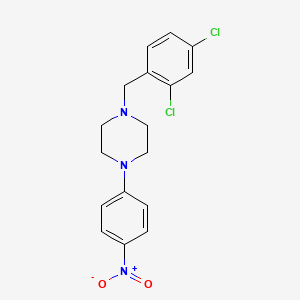
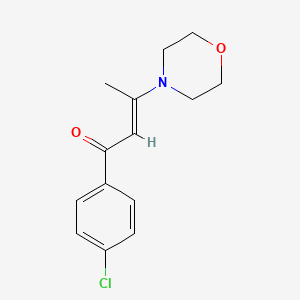
methanol](/img/structure/B5207296.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)